molecular formula C14H26O3S B12674681 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide CAS No. 54996-72-4

5-Undecyl-5H-1,2-oxathiole 2,2-dioxide

Cat. No.: B12674681
CAS No.: 54996-72-4
M. Wt: 274.42 g/mol
InChI Key: GCTUONFKZCLOBL-UHFFFAOYSA-N
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Description

5-Undecyl-5H-1,2-oxathiole 2,2-dioxide is an organic compound with the molecular formula C14H26O3S It belongs to the class of oxathioles, which are heterocyclic compounds containing both sulfur and oxygen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide typically involves the reaction of undecyl bromide with sodium sulfite in the presence of a base, followed by cyclization to form the oxathiole ring. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Undecyl-5H-1,2-oxathiole 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it into sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Halides, amines, or thiols.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted oxathioles, depending on the reagents and conditions used.

Scientific Research Applications

5-Undecyl-5H-1,2-oxathiole 2,2-dioxide has found applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 5-Undecyl-5H-1,2-oxathiole 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nonyl-5H-1,2-oxathiole 2,2-dioxide
  • 4-Methoxy-5-methyl-5H-1,2-oxathiole 2,2-dioxide

Uniqueness

5-Undecyl-5H-1,2-oxathiole 2,2-dioxide is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other oxathioles may not be as effective.

Properties

CAS No.

54996-72-4

Molecular Formula

C14H26O3S

Molecular Weight

274.42 g/mol

IUPAC Name

5-undecyl-5H-oxathiole 2,2-dioxide

InChI

InChI=1S/C14H26O3S/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-18(15,16)17-14/h12-14H,2-11H2,1H3

InChI Key

GCTUONFKZCLOBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1C=CS(=O)(=O)O1

Origin of Product

United States

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